molecular formula C25H20ClF2N3O2S B11084371 N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B11084371
M. Wt: 500.0 g/mol
InChI Key: QXTOQRSLHJBAEC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce toxicity.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide include other imidazolidinones with different substituents. Examples include:

  • N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-3-[2-(4-methylphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
  • N-(4-bromophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities or chemical properties. Comparing its effects with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.

Properties

Molecular Formula

C25H20ClF2N3O2S

Molecular Weight

500.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H20ClF2N3O2S/c26-17-3-9-20(10-4-17)29-23(32)15-22-24(33)31(21-11-7-19(28)8-12-21)25(34)30(22)14-13-16-1-5-18(27)6-2-16/h1-12,22H,13-15H2,(H,29,32)

InChI Key

QXTOQRSLHJBAEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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